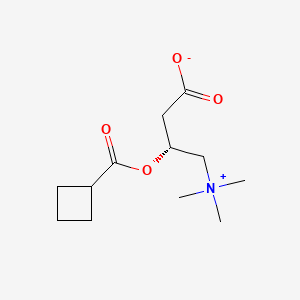

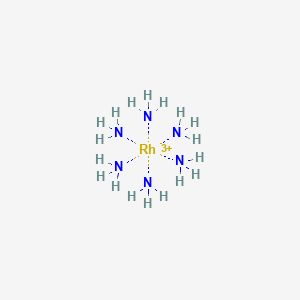

Rhodium hexamine ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexaamminerhodium(3+) is a rhodium coordination entity.

Aplicaciones Científicas De Investigación

Complex Formation and Characterization:

- Rhodium(III) complexes with hexadentate ligands have been prepared and characterized, showing distinct geometrical isomers and spectral properties (Radanović et al., 1993).

Catalysis:

- Rhodium complexes are used in hydroformylation processes, a key area in catalysis. These complexes have been linked to organic polymers and silica, showing significant catalytic activity and stability under various conditions (Allum et al., 1976).

- Rhodium(I) complexes are also widely used in catalysis, including laboratory and industrial applications. Recent advances have been made in the synthesis of new preformed rhodium catalysts for improved efficiency and selectivity (Medici et al., 2021).

Material Science:

- Investigations into the structural properties of rhodium have led to the discovery of hexagonal-close packed (hcp) Rhodium in nanoparticle form. This new form of Rhodium shows distinct structural properties from its bulk form (Huang et al., 2017).

Luminescence Studies:

- Rhodium(III) ammine complexes have been studied for their luminescence properties. These studies have provided insights into the electronic structure and reactivity of these complexes (Thomas & Crosby, 1971).

Chemical Biology:

- Rhodium complexes, due to their unique structure and reactivity, have been increasingly used in biological contexts, including medicinal chemistry and protein science. These applications highlight the potential of rhodium in the field of chemical biology (Ohata & Ball, 2018).

Propiedades

Nombre del producto |

Rhodium hexamine ion |

|---|---|

Fórmula molecular |

H18N6Rh+3 |

Peso molecular |

205.09 g/mol |

Nombre IUPAC |

azane;rhodium(3+) |

InChI |

InChI=1S/6H3N.Rh/h6*1H3;/q;;;;;;+3 |

Clave InChI |

JGYYKTIOJIEIKU-UHFFFAOYSA-N |

SMILES canónico |

N.N.N.N.N.N.[Rh+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

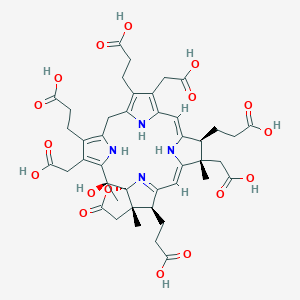

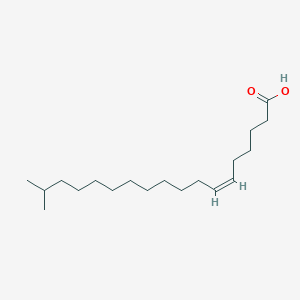

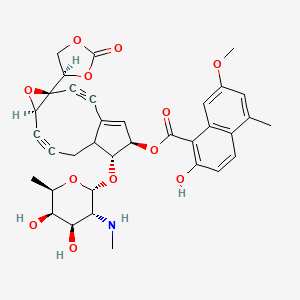

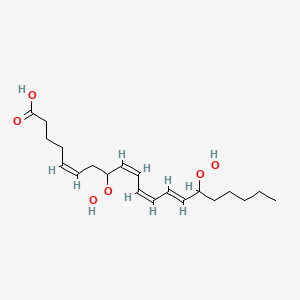

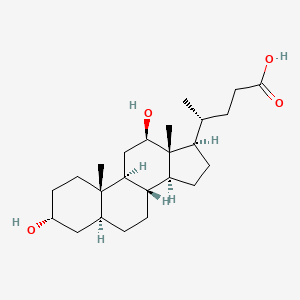

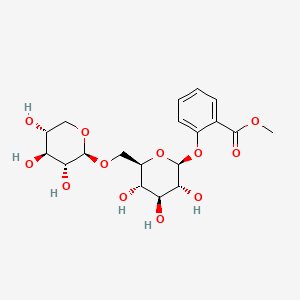

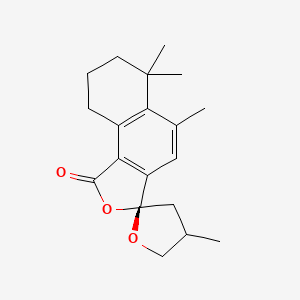

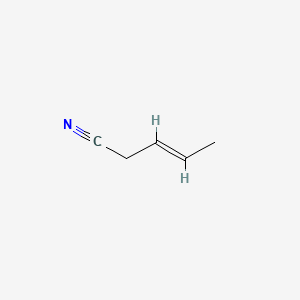

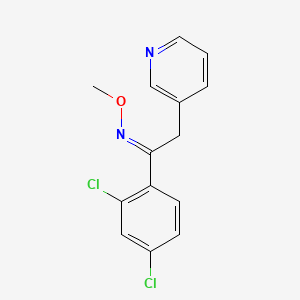

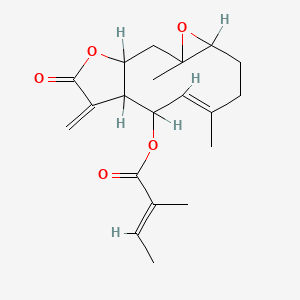

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1234685.png)

![[11C]4-N-methylamino-4-hydroxystilbene](/img/structure/B1234688.png)

![[(2S,3R,4R,5S,6R)-5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1234692.png)